Orlistat open ring epimer

Description

Properties

IUPAC Name |

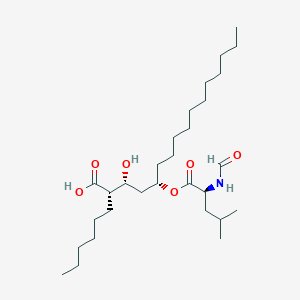

(2S,3R,5S)-5-[(2S)-2-formamido-4-methylpentanoyl]oxy-2-hexyl-3-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUNIADJSAJLGB-YIPNQBBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]([C@H](CCCCCC)C(=O)O)O)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H55NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801147205 | |

| Record name | N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801147205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130793-28-1 | |

| Record name | N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130793-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orlistat open ring epimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130793281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801147205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORLISTAT OPEN RING EPIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0N5S1WW2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Review of Orlistat Epimers: Synthesis, Separation, and Biological Significance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of obesity management, Orlistat stands as a prominent therapeutic agent, exerting its effect through the inhibition of gastric and pancreatic lipases.[1][2] This mechanism, which curtails the absorption of dietary fats, is intrinsically linked to the drug's specific stereochemistry. With four chiral centers, Orlistat can exist in sixteen possible stereoisomeric forms, yet only one specific stereoisomer is utilized in its commercial formulation.[3] This underscores the critical importance of stereochemical purity in its therapeutic efficacy and safety profile. This technical guide provides a comprehensive literature review of Orlistat epimers, delving into their formation, synthesis, analytical separation, and potential pharmacological implications.

The Stereochemical Landscape of Orlistat

Orlistat, chemically known as (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester, possesses a complex molecular architecture defined by four stereocenters.[3] The marketed drug is a single, pure stereoisomer, a testament to the highly controlled and stereoselective synthetic processes employed in its manufacture. The specific arrangement of these chiral centers is paramount to its potent inhibitory activity against lipases. Any deviation from this precise three-dimensional structure, resulting in the formation of epimers or diastereomers, can significantly impact its biological function.

Caption: The chemical structure of Orlistat highlighting its stereochemical complexity.

Formation and Identification of Key Orlistat Epimers

The primary route for the formation of Orlistat epimers in a biological context is through the hydrolysis of its β-lactone ring. This process is catalyzed by the very enzymes Orlistat is designed to inhibit: gastric and pancreatic lipases.[1] This enzymatic action leads to the formation of an open-ring epimer, which has been identified as the principal metabolite, M1.

The Open-Ring Epimer (M1 Metabolite)

The M1 metabolite, chemically named (2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid , is formed by the nucleophilic attack of a serine residue in the active site of the lipase on the carbonyl group of the β-lactone ring of Orlistat.[1] This results in the opening of the four-membered ring and the formation of a new stereocenter.

Caption: Formation of the Orlistat open-ring epimer (M1 metabolite).

While the formation of this epimer is a direct consequence of Orlistat's mechanism of action, its own pharmacological activity is a subject of interest. Although it is a metabolite, any residual lipase inhibitory activity could contribute to the overall therapeutic effect or potentially lead to off-target effects.

The "SSRR" Isomer

Beyond the open-ring epimer, other diastereomers of Orlistat can exist as impurities or degradation products. One such isomer that has been specifically identified and for which an analytical separation method has been developed is the "SSRR" isomer. The designation "SSRR" refers to the specific stereochemical configuration at the four chiral centers. The presence of such isomers in the final drug product is a critical quality attribute that needs to be carefully controlled.

Synthesis and Stereochemical Control

The synthesis of the single, desired stereoisomer of Orlistat is a complex undertaking that relies on stereoselective reactions to build the molecule with the correct three-dimensional arrangement. Several synthetic strategies have been developed to achieve this high level of stereochemical control.

Stereoselective Synthesis of Orlistat

A common approach involves the use of chiral building blocks and asymmetric reactions. For instance, the synthesis can be designed to control the stereochemistry at each chiral center sequentially. This often involves the use of chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. One patented method describes a multi-step synthesis that utilizes a chiral diphosphine ligand for a selective reduction step, which is crucial for establishing one of the key stereocenters.[4] The temperature of certain reaction steps has also been shown to be critical in controlling the diastereomeric ratio of the products.[4]

Synthesis of Orlistat Epimers

The deliberate synthesis of specific Orlistat epimers is essential for their use as analytical standards and for conducting detailed pharmacological studies. The synthesis of the open-ring epimer, (2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid, can be achieved through controlled hydrolysis of Orlistat. A patented method describes the hydrolysis of a protected intermediate followed by cyclization to form a lactone, which can then be further processed to yield the desired open-ring structure.[4]

The synthesis of other diastereomers, such as the "SSRR" isomer, would require a modification of the stereoselective synthesis of Orlistat, potentially by using a different chiral starting material or catalyst to invert the stereochemistry at the desired centers.

Caption: Key elements in the stereoselective synthesis of Orlistat.

Analytical Methodologies for Epimer Separation

The ability to separate and quantify Orlistat from its epimers is crucial for quality control during manufacturing and for studying their individual properties. High-performance liquid chromatography (HPLC) is the primary analytical technique employed for this purpose.

Chiral HPLC for Epimer Separation

Due to the identical chemical formula and molecular weight of epimers, their separation requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in an HPLC column. A normal-phase HPLC method has been developed for the quantitative determination of the "SSRR" isomer of Orlistat.

Experimental Protocol: Separation of Orlistat and its "SSRR" Isomer by NP-HPLC

-

Chromatographic System: A normal-phase HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase column (e.g., a polysaccharide-based CSP).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). The exact ratio needs to be optimized for optimal separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Orlistat and its isomer absorb, such as 210 nm.

-

Sample Preparation: Dissolve the sample containing Orlistat and its potential epimers in a suitable solvent compatible with the mobile phase.

-

Injection: Inject a defined volume of the sample onto the column.

-

Data Analysis: The separated compounds will elute at different retention times, allowing for their identification and quantification based on the peak areas.

The causality behind this experimental choice lies in the ability of the chiral stationary phase to form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus, separation. The choice of a non-polar mobile phase with a polar modifier is characteristic of normal-phase chromatography and is often effective for separating non-polar to moderately polar compounds on polysaccharide-based CSPs.

LC-MS/MS for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of Orlistat and its metabolites, including the open-ring epimer, in biological matrices. The high sensitivity and selectivity of MS/MS allow for the detection of low concentrations of these compounds. The fragmentation patterns observed in the mass spectrometer provide structural information that aids in the confirmation of the identity of the analytes.

Data Presentation: Mass Spectrometric Fragmentation of Orlistat

| Precursor Ion (m/z) | Product Ions (m/z) |

| 496.4 | 337.3, 295.3, 114.1 |

This table summarizes the characteristic fragmentation pattern of Orlistat in tandem mass spectrometry, which can be used for its specific detection and quantification.

Pharmacological Activity of Orlistat Epimers

The central question surrounding Orlistat epimers is their biological activity, specifically their ability to inhibit lipases compared to the parent drug.

Lipase Inhibitory Activity

Orlistat exerts its therapeutic effect by forming a covalent bond with the serine residue in the active site of gastric and pancreatic lipases, thereby inactivating the enzyme.[1] The specific stereochemistry of Orlistat is crucial for this interaction, as it dictates the precise fit of the molecule into the enzyme's active site.

Experimental Protocol: In Vitro Lipase Inhibition Assay

-

Enzyme Source: Porcine pancreatic lipase is a commonly used and commercially available source.

-

Substrate: A suitable lipase substrate, such as p-nitrophenyl palmitate (pNPP), which releases a colored product upon hydrolysis, allowing for spectrophotometric monitoring of the reaction.

-

Inhibitors: Solutions of Orlistat and its epimers at various concentrations.

-

Assay Buffer: A buffer at the optimal pH for lipase activity (e.g., Tris-HCl buffer, pH 8.0).

-

Procedure: a. Pre-incubate the lipase with the inhibitor (Orlistat or its epimer) for a defined period to allow for the covalent modification to occur. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the increase in absorbance of the colored product over time using a spectrophotometer. d. Calculate the rate of the reaction for each inhibitor concentration.

-

Data Analysis: Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for Orlistat and each of its epimers. A comparison of the IC50 values will reveal the relative inhibitory potencies.

The causality behind this protocol is to create a controlled in vitro system that mimics the physiological action of lipase and allows for a quantitative comparison of the inhibitory effects of different compounds. The use of a chromogenic substrate provides a simple and reliable method for measuring enzyme activity.

Conclusion and Future Perspectives

The stereochemical integrity of Orlistat is a cornerstone of its therapeutic success. The formation of epimers, either through metabolic processes or as impurities, can potentially impact its efficacy and safety. This technical guide has provided a comprehensive overview of the current knowledge on Orlistat epimers, covering their formation, synthesis, and analytical separation.

While the open-ring epimer (M1 metabolite) is a known and well-characterized entity, a detailed understanding of the pharmacological activity of this and other potential epimers remains an area for further investigation. The development of robust analytical methods for the separation and quantification of all possible stereoisomers is essential for ensuring the quality and consistency of Orlistat drug products. Future research should focus on the systematic synthesis of all Orlistat epimers and a thorough evaluation of their lipase inhibitory activity and potential off-target effects. Such studies will not only enhance our understanding of the structure-activity relationship of this important anti-obesity drug but also contribute to the development of even safer and more effective therapeutic agents in the future.

References

-

ResearchGate. (2025, August 7). A New Route for the Preparation of Orlistat. Retrieved from [Link]

- Google Patents. (n.d.). CN111004272B - Preparation method of orlistat chiral intermediate.

-

MDPI. (2021, February 9). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Retrieved from [Link]

-

PubMed. (n.d.). Orlistat, a new lipase inhibitor for the management of obesity. Retrieved from [Link]

-

Dr.Oracle. (2025, October 2). What is the drug group and mechanism of action (MOA) of orlistat? Retrieved from [Link]

-

PubMed. (n.d.). Mode of action of orlistat. Retrieved from [Link]

- Google Patents. (n.d.). CN1765892A - A kind of preparation method of orlistat.

-

PubMed Central (PMC). (n.d.). Orlistat, a New Lipase Inhibitor for the Management of Obesity. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024, October 5). Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design. Retrieved from [Link]

-

Wikipedia. (n.d.). Discovery and development of gastrointestinal lipase inhibitors. Retrieved from [Link]

-

Allmpus. (n.d.). Orlistat Open Ring (2S,3R,5S)-Isomer Manufacturer in Mumbai. Retrieved from [Link]

-

PubChem. (n.d.). orlistat open ring (s,s)-isomer. Retrieved from [Link]

-

PubChem. (n.d.). Orlistat open ring epimer. Retrieved from [Link]

-

PubMed. (n.d.). Heat-induced aggregation of beta-lactoglobulin as a function of pH. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Quantification of ssrr impurity of orlistat in orlistat capsules by normal phase hplc uv detector. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase. Retrieved from [Link]

-

PNAS. (n.d.). Thermal and pH stress dictate distinct mechanisms of monoclonal antibody aggregation. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). CN102010387B - Method for purifying orlistat.

- Google Patents. (n.d.). CN1321114C - Orlistat preparation method.

-

Impact Factor. (2023, September 25). Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat in Biologic. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal and pH stress dictate distinct mechanisms of monoclonal antibody aggregation | Request PDF. Retrieved from [Link]

-

MDPI. (2023, October 25). Comparison of Efficacy of Fermented Garlic and Orlistat (Lipase Inhibitor) in Obesity Management Using an Experimental Rodent Model. Retrieved from [Link]

-

MDPI. (n.d.). Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review. Retrieved from [Link]

-

UVaDOC Principal. (2022, October 28). Chiral-achiral-separation-ten-flavanones.pdf. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Resveratrol, a Plant-Derived Polyphenol, in Combination with Orlistat: A Preclinical Study on Anti-Obesity Effects. Retrieved from [Link]

-

PubMed. (n.d.). Degree of in vivo inhibition of human gastric and pancreatic lipases by Orlistat (Tetrahydrolipstatin, THL) in the stomach and small intestine. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Orlistat - StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). Discovery and development of gastrointestinal lipase inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Mode of action of orlistat. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. Retrieved from [Link]

- Google Patents. (n.d.). CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof.

-

MDPI. (n.d.). The Application of Quantitative 1 H-NMR for the Determination of Orlistat in Tablets. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024, October 5). Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Xenical, INN-Orlistat. Retrieved from [Link]

-

Allmpus. (n.d.). Orlistat Open Ring (2S,3R,5S)-Isomer Manufacturer in Mumbai. Retrieved from [Link]

-

PubMed. (n.d.). The Application of Quantitative ¹H-NMR for the Determination of Orlistat in Tablets. Retrieved from [Link]

- Google Patents. (n.d.). CN1321114C - Orlistat preparation method.

-

ResearchGate. (2025, October 16). The Application of Quantitative H-NMR for the Determination of Orlistat in Tablets. Retrieved from [Link]

- Google Patents. (n.d.). US6734314B2 - Preparation of orlistat and orlistat crystalline forms.

-

ResearchGate. (n.d.). Total Synthesis of Orlistat[5] | Download Scientific Diagram. Retrieved from [Link]

-

ResearchGate. (n.d.). Orlistat targeting sites and related reports. | Download Scientific Diagram. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Fabrication of Nanocrystals for Enhanced Distribution of a Fatty Acid Synthase Inhibitor (Orlistat) as a Promising Method to Relieve Solid Ehrlich Carcinoma-Induced Hepatic Damage in Mice. Retrieved from [Link]

-

PubChem. (n.d.). orlistat open ring (s,s)-isomer. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). XENICAL (orlistat) CAPSULES Rx only DESCRIPTION XENICAL (orlistat) is a lipase inhibitor for obesity management that acts by inh. Retrieved from [Link]

-

Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluations of a Novel Resveratrol-Type Analogue Against VEGF. Retrieved from [Link]

Sources

"Orlistat open ring epimer mechanism of formation"

An In-Depth Technical Guide to the Formation Mechanism of Orlistat Open-Ring Epimers

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is widely utilized for the management of obesity. Its therapeutic efficacy is intrinsically linked to its chemical structure, which is centered around a reactive β-lactone ring. This guide provides a comprehensive technical analysis of the degradation pathways of Orlistat, with a specific focus on the formation of its open-ring epimers. The primary degradation event is the hydrolysis of the strained β-lactone, a reaction susceptible to acidic, basic, and neutral conditions. This initial ring-opening yields a β-hydroxy ester intermediate. Subsequent exposure to basic or neutral pH conditions can catalyze the epimerization at the C4 chiral center, which is alpha to the ester carbonyl group. This transformation proceeds through a planar enolate intermediate, leading to a diastereomeric mixture. Understanding this two-step degradation mechanism is paramount for the development of stable pharmaceutical formulations and for the accurate profiling of impurities, as mandated by regulatory bodies. This document details the underlying chemical principles, provides validated experimental protocols for studying these transformations, and serves as a critical resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Chapter 1: Orlistat and the Imperative of Degradation Profiling

Chemical Structure and Stereochemistry

Orlistat, chemically known as N-formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester, is a semisynthetic derivative of lipstatin, a natural product isolated from Streptomyces toxytricini.[1] The molecule's intricate structure possesses several chiral centers, which are crucial for its biological activity. The core functional group is a four-membered β-lactone (oxetane) ring, which is inherently strained and thus electrophilic.

Caption: Chemical Structure of Orlistat.

Mechanism of Action and the Role of the β-Lactone Ring

Orlistat functions as a non-systemic anti-obesity agent by inhibiting gastrointestinal lipases.[2] Its mechanism of action is a covalent modification of these enzymes. The serine residue in the active site of the lipase performs a nucleophilic attack on the highly reactive carbonyl carbon of Orlistat's β-lactone ring.[2][3] This reaction forms a stable acyl-enzyme intermediate, effectively inactivating the lipase and preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids.[3] This biological mechanism of action underscores the chemical reactivity of the β-lactone ring, which is also the focal point of its chemical degradation.

Regulatory Significance of Impurity Profiling

For any pharmaceutical product, ensuring stability and controlling impurity levels is a critical aspect of drug development and manufacturing. Forced degradation studies are intentionally conducted to understand how a drug substance breaks down under stressed conditions such as hydrolysis, oxidation, photolysis, and heat. These studies help to identify potential degradants, elucidate degradation pathways, and develop stability-indicating analytical methods.[4] The formation of degradation products, such as open-ring epimers, can potentially impact the safety and efficacy of the final drug product, making their thorough characterization a regulatory necessity.

Chapter 2: The Primary Degradation Pathway: Hydrolysis of the β-Lactone Ring

The principal degradation pathway for Orlistat is the hydrolytic cleavage of its β-lactone ring.[5] This reaction can be catalyzed by acid, base, or even neutral water, particularly at elevated temperatures, leading to the formation of an open-ring β-hydroxy ester.[1][6]

Mechanism of Hydrolysis

-

Base-Catalyzed Hydrolysis : Under alkaline conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the lactone. This is typically the fastest pathway. The tetrahedral intermediate then collapses, cleaving the acyl-oxygen bond and opening the ring.

-

Acid-Catalyzed Hydrolysis : In acidic media, the carbonyl oxygen of the lactone is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

-

Neutral Hydrolysis : In the presence of water alone, hydrolysis can still occur, albeit at a slower rate compared to acid- or base-catalyzed conditions. The reaction is often accelerated by heat.[1]

The enzymatic hydrolysis by lipase serves as a biological analog for this chemical process, highlighting the inherent reactivity of the lactone moiety.[3][7]

Caption: The process of β-lactone ring hydrolysis in Orlistat.

Chapter 3: The Secondary Transformation: Mechanism of Epimerization

Following the initial ring-opening, the resulting β-hydroxy ester can undergo a further transformation under specific conditions: epimerization. This process changes the stereochemistry at one of the chiral centers, leading to the formation of a diastereomer.

Site and Mechanism of Epimerization

The most chemically plausible site for epimerization in the open-ring structure is the α-carbon to the main-chain ester carbonyl (the C4 position of the original lactone). The proton at this position is acidic due to the electron-withdrawing effect of the adjacent carbonyl group.

The mechanism is catalyzed by base (e.g., hydroxide ions) and proceeds as follows:

-

Proton Abstraction : A base abstracts the acidic α-proton from the C4 carbon.

-

Enolate Formation : The removal of the proton results in the formation of a planar enolate intermediate. The planarity at the C4 position means the original stereochemical information is lost.

-

Reprotonation : The enolate intermediate is then reprotonated by a proton source (e.g., water). This protonation can occur from either face of the planar enolate with roughly equal probability, resulting in a mixture of the original stereoisomer and its epimer.

This type of epimerization is common for chiral centers adjacent to carbonyl groups and is known to be significant at neutral to basic pH levels.[8]

Caption: Proposed mechanism for the epimerization of the open-ring form of Orlistat.

Chapter 4: Experimental Protocol for Inducing and Analyzing Orlistat Epimers

This section provides a robust, self-validating protocol for generating and analyzing the open-ring epimers of Orlistat. The causality behind each step is explained to provide field-proven insight.

Part A: Forced Degradation (Stress Testing)

Objective : To intentionally degrade Orlistat under controlled hydrolytic conditions to generate the open-ring intermediate and its epimers. Basic hydrolysis is expected to be the most efficient condition for generating the epimers.

Methodology :

-

Stock Solution Preparation : Accurately prepare a stock solution of Orlistat at 1.0 mg/mL in methanol or a 7:3 mixture of acetonitrile:water.

-

Causality: Using a validated concentration in an organic solvent ensures complete dissolution before introducing aqueous stress conditions.

-

-

Acidic Hydrolysis :

-

Transfer 1 mL of the stock solution to a vial.

-

Add 1 mL of 1 N HCl.

-

Heat the vial at 70-80°C for a specified period (e.g., 2-8 hours).[5]

-

Cool the solution and neutralize with an equimolar amount of 1 N NaOH.

-

Causality: Acid catalysis promotes rapid ring-opening, providing a baseline of the primary hydrolytic degradant with minimal epimerization.

-

-

Basic Hydrolysis :

-

Transfer 1 mL of the stock solution to a separate vial.

-

Add 1 mL of 1 N NaOH.

-

Heat the vial at 70-80°C for a specified period (e.g., 30 minutes to 2 hours).

-

Cool the solution and neutralize with an equimolar amount of 1 N HCl.

-

Causality: Basic conditions are expected to not only cause rapid hydrolysis but also to catalyze the epimerization reaction. This sample is the primary target for observing the epimers.

-

-

Neutral Hydrolysis :

-

Transfer 1 mL of the stock solution to a third vial.

-

Add 1 mL of purified water.

-

Heat the vial at 70-80°C for an extended period (e.g., 8-24 hours).

-

Causality: This condition mimics degradation in an aqueous formulation without pH extremes and can provide insight into long-term stability.

-

-

Sample Preparation for Analysis : Dilute the neutralized, stressed samples to a final concentration of approximately 0.1-0.2 mg/mL with the HPLC mobile phase.

Part B: Stability-Indicating Analytical Methodology

Objective : To chromatographically separate Orlistat from its primary hydrolysis product and the resulting epimers, and to confirm their identities using mass spectrometry.

Methodology (HPLC-UV/MS) :

-

Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

-

Causality: A C18 stationary phase provides the necessary hydrophobicity to retain and separate the highly lipophilic Orlistat and its related compounds.

-

-

Mobile Phase : A gradient mixture of acetonitrile and/or methanol with a small amount of acidifier like 0.1% formic acid or trifluoroacetic acid in water.[1][9]

-

Example Gradient: Start at 70% organic phase, ramp to 95% over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Causality: A gradient is necessary to elute the highly retained parent drug while providing adequate separation for the slightly more polar degradation products. The acidifier improves peak shape.

-

-

Flow Rate : 1.0 mL/min.

-

Detection :

-

Mass Spectrometry (MS) in positive ion mode to monitor for the parent ion of Orlistat (m/z 496.4) and the open-ring product (m/z 514.4, corresponding to the addition of H₂O).

-

Causality: UV provides quantitative data, while MS provides definitive mass confirmation. The epimers will have the same mass (m/z 514.4) but will elute at different retention times, confirming their identity as isomers.

Caption: A comprehensive workflow for the generation and analysis of Orlistat epimers.

Chapter 5: Data Summary and Interpretation

The results from the forced degradation studies can be summarized to provide a clear picture of Orlistat's stability profile.

| Stress Condition | Reagent | Expected Orlistat Degradation | Primary Product(s) | Likelihood of Epimer Formation |

| Acidic Hydrolysis | 1 N HCl, 70-80°C | Significant to extensive degradation.[1] | Open-ring β-hydroxy ester. | Low |

| Basic Hydrolysis | 1 N NaOH, 70-80°C | Very rapid and extensive degradation.[6] | Open-ring β-hydroxy ester and its C4 epimer. | High |

| Neutral Hydrolysis | Water, 70-80°C | Moderate degradation over longer periods.[1] | Open-ring β-hydroxy ester. | Moderate |

| Oxidative | 3% H₂O₂ | Relatively stable.[1] | Minimal degradation products. | Very Low |

| Photolytic | Light Exposure | Significant degradation in solution.[1] | Photolytic degradation products (not open-ring). | Low |

| Thermal (Dry Heat) | Dry Heat | Stable.[1] | No significant degradation. | Very Low |

Data synthesized from multiple literature sources.[1][6]

Conclusion

The formation of Orlistat open-ring epimers is a sequential degradation process initiated by the hydrolysis of the molecule's reactive β-lactone ring. This primary degradation step yields a β-hydroxy ester, which is susceptible to base-catalyzed epimerization at the C4 position. This secondary reaction proceeds via a planar enolate intermediate, resulting in a mixture of diastereomers. A comprehensive understanding of this mechanism, supported by robust forced degradation studies and a validated, stability-indicating analytical method, is essential for ensuring the quality, stability, and safety of Orlistat drug products. This guide provides the foundational knowledge and practical protocols for researchers to effectively investigate and control these critical degradation pathways.

References

-

Kauser, R., Padavala, S. K. C., & Palanivel, V. (2024). Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design. Journal of Applied Pharmaceutical Science, 14(10), 196-204.

-

Waters Corporation. (n.d.). Method Development of Orlistat Forced Degradation Sample using MaxPeak™ Premier Columns and QDa™ Mass Detection. Waters Application Note 720007936.

-

Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2008). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. Journal of the Chilean Chemical Society, 53(2), 1470-1473.

-

Google Patents. (2005). CN1765892A - A kind of preparation method of orlistat.

-

BenchChem. (2025). Orlistat Stability and Degradation: A Technical Resource for Researchers.

-

Zheng, H., Rao, T., & Liu, J. (2012). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. PLoS ONE, 7(1), e29760.

-

Kim, M. S., Kim, J. S., Park, H. J., Cho, W. K., Cha, K. H., & Hwang, S. J. (2020). Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. Pharmaceutics, 12(4), 353.

-

ResearchGate. (2011). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization.

-

Google Patents. (2005). CN1321114C - Orlistat preparation method.

-

Sutar, S., & Saudagar, R. (2020). Stability Indicating Stress Degradation Study of Orlistat by UV Spectrophotometry Method. Journal of Young Pharmacists, 12(4), 433-436.

-

Singh, S., Kumar, V., & Singh, M. (2013). STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 437-440.

-

Guerciolini, R. (1997). Mode of action of orlistat. International Journal of Obesity and Related Metabolic Disorders, 21 Suppl 3, S12-23.

-

Al-Suwailem, A. K., Al-Tamimi, A. S., Al-Oumar, M. A., & Al-Suhibani, M. S. (2022). Orlistat Mitigates Oxidative Stress-Linked Myocardial Damage via NF-κβ- and Caspase-Dependent Activities in Obese Rats. Journal of Inflammation Research, 15, 5171–5184.

-

Chakravarty, K., & Gu, J. (2012). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. PLoS ONE, 7(1), e29760.

-

Visor, G. C., & Miller, R. D. (1986). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Pharmaceutical Research, 3(4), 197-201.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1765892A - A kind of preparation method of orlistat - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Certified Reference Standard of Orlistat Open Ring Epimer

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization, handling, and analytical application of the Orlistat Open Ring Epimer certified reference standard.

Introduction: The Critical Role of Impurity Profiling in Orlistat Quality Control

Orlistat is a potent inhibitor of gastric and pancreatic lipases, widely prescribed for the management of obesity.[1] Its therapeutic action is localized to the gastrointestinal tract, where it prevents the absorption of dietary fats.[2] The chemical structure of Orlistat features a β-lactone ring, which is susceptible to hydrolysis. This degradation pathway leads to the formation of the this compound, a critical process-related impurity and degradation product.[2][3]

The presence and quantity of this open ring epimer are considered critical quality attributes (CQAs) for Orlistat drug substance and product, as they can impact the drug's efficacy and safety profile. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in pharmaceutical products.[4][5] Therefore, accurate identification and quantification of the this compound are paramount during drug development, formulation, and routine quality control.

This document provides a detailed guide on the use of the certified reference standard for the this compound, including its properties, handling, and a validated analytical protocol for its quantification.

The Certified Reference Standard: this compound

The this compound certified reference standard is a highly purified material intended for use as a primary reference in analytical procedures.[5] It is essential for method validation, system suitability testing, and the accurate quantification of this impurity in Orlistat samples.

Table 1: Properties of this compound Certified Reference Standard

| Property | Value |

| Chemical Name | (2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid[6] |

| Synonyms | Orlistat Impurity; Orlistat Open Ring (2S,3R,5S)-Isomer[6] |

| CAS Number | 130793-28-1[6] |

| Molecular Formula | C29H55NO6[6] |

| Molecular Weight | 513.75 g/mol [6] |

Storage and Handling

To maintain the integrity and stability of the certified reference standard, it is crucial to adhere to the following storage and handling guidelines:

-

Storage: The reference standard should be stored in its original, unopened container at a controlled temperature, typically between 2°C and 8°C, and protected from light and moisture.

-

Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation. Use calibrated analytical balances and volumetric glassware for accurate weighing and dilution. Prepare solutions fresh on the day of use, as the open ring epimer can be unstable in certain solvents over extended periods.

Analytical Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section details a validated stability-indicating HPLC method for the separation and quantification of the this compound from Orlistat and other potential degradation products.[7][8]

Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions

Table 2: HPLC Chromatographic Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol: Acetonitrile: Trifluoroacetic Acid (82.5:17.5:0.01, v/v/v)[7] |

| Flow Rate | 0.7 mL/min[7] |

| Column Temperature | Ambient |

| Detection Wavelength | 210 nm[7] |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

-

Mobile Phase: Prepare the mobile phase as described in Table 2. Filter through a 0.45 µm membrane filter and degas prior to use.

-

Standard Solution Preparation (this compound):

-

Accurately weigh a suitable amount of the this compound certified reference standard.

-

Dissolve in a minimal amount of methanol and dilute to a known volume with the mobile phase to achieve a final concentration of approximately 0.2 µg/mL. This corresponds to a 0.1% level relative to a 0.2 mg/mL Orlistat sample solution.

-

-

Sample Solution Preparation (Orlistat Drug Substance or Product):

-

Accurately weigh a quantity of Orlistat drug substance or powdered capsule contents equivalent to 20 mg of Orlistat.

-

Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

-

Sonicate for 30 minutes to ensure complete dissolution.[7]

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Filter a portion of the solution through a 0.45 µm nylon filter.

-

Dilute a suitable aliquot of the filtered solution with the mobile phase to obtain a final concentration of 0.2 mg/mL of Orlistat.

-

System Suitability: Ensuring a Self-Validating System

System suitability tests are integral to ensuring the validity of the analytical results. These tests are performed before the analysis of any samples.

Table 3: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Resolution | The resolution between the Orlistat peak and the this compound peak should be not less than 1.5. |

| Tailing Factor | The tailing factor for the Orlistat and this compound peaks should not be more than 2.0. |

| Precision (Repeatability) | The relative standard deviation (RSD) for five replicate injections of the standard solution should be not more than 5.0%. |

Data Analysis and Reporting

The percentage of the this compound in the sample is calculated using the following formula:

Where:

-

Area_impurity is the peak area of the this compound in the sample chromatogram.

-

Area_standard is the peak area of the this compound in the standard chromatogram.

-

Concentration_standard is the concentration of the this compound certified reference standard (in mg/mL).

-

Concentration_sample is the concentration of the Orlistat sample (in mg/mL).

The calculated percentage of the this compound should be reported and compared against the acceptance criteria specified in the relevant pharmacopeial monograph or product specification. The United States Pharmacopeia (USP) monograph for Orlistat specifies a limit for individual unspecified impurities, which would include the open ring epimer.[1][9]

Acceptance Criteria:

-

Individual unspecified impurity: Not more than 0.2%[9]

Forced Degradation Studies: Demonstrating Method Specificity

To confirm that the analytical method is stability-indicating, forced degradation studies should be performed on the Orlistat drug substance.[3][7] This involves subjecting the drug to various stress conditions to induce the formation of degradation products, including the open ring epimer. The method's ability to separate the Orlistat peak from all degradation product peaks without interference demonstrates its specificity.

Typical Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C

-

Base Hydrolysis: 0.1 N NaOH at 60°C

-

Oxidative Degradation: 3% H2O2 at room temperature

-

Thermal Degradation: 105°C

-

Photolytic Degradation: Exposure to UV light

The chromatograms from the forced degradation studies should show that the Orlistat peak is well-resolved from the open ring epimer and other degradants.

Visualizations

Chemical Structures

Caption: Formation of this compound via Hydrolysis.

Analytical Workflow

Caption: Workflow for the Quantification of this compound.

References

-

A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. (n.d.). CORE. Retrieved January 23, 2026, from [Link]

- determination of orlistat in biological matrices using experimental design Development and validation of a new LC-MS/MS method f. (2024, October 5). Journal of Applied Pharmaceutical Science.

- Orlist

-

Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. (2020, April 8). National Center for Biotechnology Information. [Link]

- Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency (EMA).

-

HPLC chromatograms obtained by forced degradation of the Orlistat in various conditions as required by ICH guidelines for stability testing. (n.d.). ResearchGate. [Link]

-

Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. (2017, November 21). National Center for Biotechnology Information. [Link]

- Orlist

-

A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. (n.d.). CORE. Retrieved January 23, 2026, from [Link]

- STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC. (n.d.). Semantic Scholar.

-

Orlistat Impurities and Related Compound. (n.d.). Veeprho. [Link]

- Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). (n.d.). Agilent.

-

Orlistat Open Ring (2S,3R,5S)-Isomer | CAS 130793-28-1. (n.d.). Veeprho. [Link]

Sources

- 1. uspnf.com [uspnf.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102558103B - Method for separating and purifying Orlistat - Google Patents [patents.google.com]

- 5. This compound|CAS 130793-28-1|Research Chemical [benchchem.com]

- 6. veeprho.com [veeprho.com]

- 7. japsonline.com [japsonline.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. uspnf.com [uspnf.com]

Application Note: Strategic Use of Orlistat Open Ring Epimer in Pharmaceutical Stability Testing

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of the Orlistat open ring epimer as a critical marker in the stability testing of Orlistat drug substance and product. Orlistat, a potent inhibitor of gastric and pancreatic lipases, is characterized by a chemically labile β-lactone ring, which is susceptible to hydrolysis.[1][2] This hydrolytic cleavage results in the formation of a primary degradation product, the this compound. Understanding the formation kinetics and accurately quantifying this epimer is paramount for establishing a robust stability-indicating analytical method, a cornerstone of regulatory compliance and product quality assurance. This guide details the mechanistic basis for its formation, provides validated, step-by-step protocols for forced degradation studies, and outlines a stability-indicating HPLC method for its quantification.

Introduction: The Imperative of Stability Testing for Orlistat

Orlistat is a widely prescribed anti-obesity agent that functions by inhibiting fat absorption in the gastrointestinal tract.[3][4] Its therapeutic efficacy is intrinsically linked to its molecular structure, specifically the integrity of its β-lactone ring. The inherent reactivity of this functional group makes Orlistat susceptible to degradation under common storage and physiological conditions, such as exposure to moisture, heat, and non-neutral pH.[1][2]

Forced degradation studies are a regulatory requirement and a critical tool in drug development.[5][6] They are designed to deliberately degrade the drug substance to predict its degradation pathways and to develop analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[5][7] For Orlistat, the primary degradation pathway is the hydrolysis of the β-lactone ring, leading to the formation of the inactive this compound, chemically identified as (2S,3R,5S)-5-((formyl-L-leucyl)oxy)-2-hexyl-3-hydroxyhexadecanoic acid.[1][8][9] Therefore, this epimer serves as a crucial stability-indicating marker. An analytical method that can resolve Orlistat from this epimer and other potential degradants is deemed "stability-indicating" and is essential for ensuring the purity, potency, and safety of the final pharmaceutical product throughout its shelf life.[7][10]

Mechanism of Formation: Hydrolysis of the β-Lactone Ring

The core of Orlistat's instability lies in the strain of the four-membered β-lactone ring. This ring is susceptible to nucleophilic attack, primarily by water (hydrolysis), which can be catalyzed by acidic or basic conditions.[1]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactone is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactone, leading to the cleavage of the ester bond and ring-opening.[1]

-

Thermal and Photolytic Stress: Elevated temperatures can provide the activation energy needed to accelerate the hydrolysis process, especially in the presence of moisture.[1] Similarly, exposure to light can induce degradation, although hydrolysis remains the predominant pathway.[1][11]

The resulting open-ring structure is an epimer that is therapeutically inactive. Its presence in the drug product above established thresholds can compromise the product's efficacy.

Caption: Degradation pathway of Orlistat to its open ring epimer.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating steps for system suitability to ensure the trustworthiness of the generated data. These methods are grounded in practices outlined in ICH guidelines and published literature.[2][11][12]

Protocol 1: Forced Degradation of Orlistat

Objective: To intentionally degrade Orlistat under various stress conditions to generate its degradation products, including the open ring epimer, and to confirm the specificity of the analytical method.

Materials:

-

Orlistat API or drug product

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Purified water (HPLC grade)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Orlistat at a concentration of 1.0 mg/mL in methanol.[2]

-

Stress Conditions:

-

Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 1 N HCl.[5] b. Reflux the mixture at 80°C for 2-4 hours. The duration may be adjusted to achieve 10-30% degradation.[2] c. Cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH. d. Dilute with mobile phase to a final concentration of approximately 0.2 mg/mL for HPLC analysis.[2]

-

Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 1 N NaOH.[5] b. Reflux the mixture at 80°C for 2-4 hours.[2] c. Cool the solution and neutralize with an equivalent of HCl. d. Dilute with mobile phase to the final concentration.

-

Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[2] b. Keep the solution at room temperature for 24 hours, protected from light.[2] c. Dilute with mobile phase to the final concentration.

-

Thermal Degradation: a. Accurately weigh approximately 50 mg of solid Orlistat powder and spread it as a thin layer in a petri dish. b. Place the dish in a hot air oven maintained at 100°C for 24 hours.[2] c. After cooling, dissolve the sample in methanol and dilute with the mobile phase to the final concentration.

-

Photolytic Degradation: a. Expose the Orlistat stock solution (1 mg/mL in methanol) to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. b. Prepare a control sample, protected from light, and store it under the same conditions. c. Dilute the exposed and control samples with the mobile phase to the final concentration.

-

-

Control Sample: Prepare a sample of non-degraded Orlistat at the same final concentration (0.2 mg/mL) for comparison.

Protocol 2: Stability-Indicating HPLC Method

Objective: To accurately quantify Orlistat while separating it from its open ring epimer and other degradation products generated during forced degradation. This method is adapted from established and validated procedures.[7][11]

Chromatographic Conditions:

| Parameter | Specification |

| Column | Perfectsil® target ODS-3 (C18), 250 mm x 4.6 mm, 5 µm or equivalent |

| Mobile Phase | Methanol : Acetonitrile : Trifluoroacetic Acid (82.5 : 17.5 : 0.01, v/v/v) |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (approx. 25°C) |

| Run Time | ~15 minutes |

Procedure:

-

System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

System Suitability Test (SST): a. Prepare a standard solution of Orlistat at 0.2 mg/mL. b. Inject the standard solution five replicate times. c. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, the theoretical plates are ≥ 2000, and the tailing factor is ≤ 1.5. This step is crucial for ensuring the method's precision and trustworthiness.

-

Sample Analysis: a. Inject the control (unstressed) sample. b. Inject each of the stressed samples (acid, base, oxidative, thermal, photolytic). c. Record the chromatograms and integrate the peaks.

Caption: Workflow for Orlistat stability testing.

Data Interpretation & Results

A successful stability-indicating method will show complete baseline separation between the Orlistat peak and the peaks of all degradation products.[7][11]

-

Peak Identification: The Orlistat peak will decrease in area in the stressed samples compared to the control. New peaks, corresponding to degradation products, will appear. The this compound is often the major degradant in hydrolytic and thermal stress conditions.

-

Resolution: The resolution between the Orlistat peak and the nearest eluting degradant peak should be greater than 1.5 to ensure accurate quantification.

-

Quantification: The percentage of degradation can be calculated using the following formula:

% Degradation = [(Initial Area of Orlistat - Area of Orlistat in Stressed Sample) / Initial Area of Orlistat] x 100

Summary of Expected Degradation:

The following table summarizes typical outcomes from forced degradation studies on Orlistat, highlighting its sensitivity to specific conditions.

| Stress Condition | Reagent / Parameter | Typical Degradation | Primary Degradant |

| Acid Hydrolysis | 1 N HCl, 80°C | Significant (>50%) | This compound |

| Base Hydrolysis | 1 N NaOH, 80°C | Significant (>40%) | This compound |

| Oxidation | 3% H₂O₂, RT | Moderate (~20-25%) | Oxidative byproducts |

| Thermal | 100°C, Solid State | Minimal to None | - |

| Photolysis | 1.2 million lux hours | Significant in solution | Photolytic byproducts |

Note: Degradation percentages are approximate and can vary based on the exact duration and conditions of the stress test.[11]

Conclusion

The this compound is a well-characterized and critical process impurity and degradation product of Orlistat.[1] Its formation via hydrolysis of the β-lactone ring is the primary degradation pathway for the drug substance. Utilizing this epimer as a marker in stability testing is not merely a technical exercise but a fundamental requirement for ensuring product quality and regulatory compliance. The protocols detailed in this application note provide a robust framework for performing forced degradation studies and for implementing a validated, stability-indicating HPLC method. By accurately identifying and quantifying the this compound, researchers and drug developers can confidently assess the stability profile of Orlistat, establish appropriate storage conditions, and define a valid shelf-life for the finished product.

References

-

Mohammadi, A., Haririan, I., Rezanour, N., Ghiasi, L., & Walker, R. B. (2006). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. Journal of Chromatography A, 1119(1-2), 182-188. Available at: [Link]

-

Kauser, R., Padavala, S. K. C., & Palanivel, V. (2024). Development and validation of a new LC-MS/MS method for determination of orlistat in biological matrices using experimental design. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

European Medicines Agency. (n.d.). Xenical, INN-Orlistat. EMA. Available at: [Link]

-

Waters Corporation. (n.d.). Method Development of Orlistat Forced Degradation Sample using MaxPeak™ Premier Columns and QDa™ Mass Detection. Waters. Available at: [Link]

-

Sonawane, S. S., Gide, P. S., & Kadam, V. J. (2020). Stability Indicating Stress Degradation Study of Orlistat by UV Spectrophotometry Method. Journal of Young Pharmacists, 12(4). Available at: [Link]

-

Singh, S., Sharma, P., Kumar, V., & Singh, S. (2019). Development and validation by statistical treatment of stability indicating RP-HPLC method for quantification of Orlistat in Orlistat-loaded solid dispersion. Future Journal of Pharmaceutical Sciences, 5(1), 1-8. Available at: [Link]

-

PubMed. (2006). A Stability-Indicating High Performance Liquid Chromatographic Assay for the Determination of Orlistat in Capsules. National Library of Medicine. Available at: [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]

-

European Medicines Agency. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. EMA. Available at: [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. EDA. Available at: [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA. Available at: [Link]

-

Veeprho. (n.d.). Orlistat Open Ring (2S,3R,5S)-Isomer | CAS 130793-28-1. Veeprho. Available at: [Link]

-

Association of Southeast Asian Nations. (n.d.). ASEAN Guideline on Stability Study of Drug Product. ASEAN. Available at: [Link]

Sources

- 1. This compound|CAS 130793-28-1|Research Chemical [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. japsonline.com [japsonline.com]

- 4. CAS 130793-28-1 | this compound impurity – Leading Supplier for Pharmaceutical Research [chemicea.com]

- 5. waters.com [waters.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. store.usp.org [store.usp.org]

- 9. This compound | C29H55NO6 | CID 59434860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. ICH Official web site : ICH [ich.org]

Application Notes and Protocols: A Comprehensive Guide to Forced Degradation Studies of Orlistat

For researchers, scientists, and drug development professionals, understanding the stability of a drug substance is a critical component of the pharmaceutical development process. This guide provides a detailed protocol and scientific rationale for conducting forced degradation studies on Orlistat, a widely used anti-obesity agent. By subjecting Orlistat to a variety of stress conditions, we can elucidate its degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods, all of which are essential for regulatory submissions and ensuring patient safety.

Introduction: The Imperative of Stress Testing for Orlistat

Orlistat, chemically known as (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester, is a potent inhibitor of gastric and pancreatic lipases, which reduces the absorption of dietary fats.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure, particularly the reactive β-lactone ring. This structural feature, while crucial for its mechanism of action, also renders the molecule susceptible to degradation under various environmental conditions.[2]

Forced degradation, or stress testing, is a systematic process of exposing a drug substance to conditions more severe than accelerated stability testing. The primary objectives, as outlined in the International Council for Harmonisation (ICH) guidelines, are to:

-

Elucidate Degradation Pathways: Identify the likely degradation products that could form under normal storage conditions.

-

Develop and Validate Stability-Indicating Methods: Ensure that the analytical methods used can accurately separate and quantify the intact drug from its degradation products.[3]

-

Discern Intrinsic Stability: Understand the molecule's inherent vulnerabilities to heat, light, humidity, acid, base, and oxidation.

The goal is not to completely degrade the drug but to achieve a target degradation of 5-20%.[][5] This range provides sufficient levels of degradants for analytical characterization without compromising the integrity of the study.

Orlistat's Degradation Profile: Key Pathways

Orlistat is primarily susceptible to hydrolytic degradation due to the presence of ester and lactone functional groups. The main degradation pathway involves the hydrolysis of the β-lactone ring, followed by the cleavage of the N-formyl leucine side chain.[2][6]

The two major degradation products identified are Metabolite M1 and Metabolite M3.[7] M1 is formed by the opening of the four-membered lactone ring, and M3 is subsequently formed from M1 by the cleavage of the N-formyl leucine moiety.[7][8]

Experimental Protocols for Forced Degradation of Orlistat

This section provides detailed, step-by-step protocols for subjecting Orlistat to various stress conditions. It is crucial to perform these studies with a well-characterized batch of Orlistat drug substance.

Preparation of Stock and Working Solutions

Rationale: The choice of solvent is critical due to Orlistat's low aqueous solubility. A co-solvent system is often necessary to achieve the desired concentration for the study.

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve Orlistat in a suitable organic solvent, such as acetonitrile or methanol, to obtain a stock solution of 1 mg/mL.[7]

-

Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate stressor solution or solvent to achieve the desired final concentration for analysis (typically in the µg/mL range, depending on the analytical method's sensitivity).

Stress Conditions

The following table summarizes the recommended stress conditions for Orlistat. These conditions are starting points and may need to be optimized to achieve the target degradation of 5-20%.

| Stress Condition | Stressor | Temperature | Duration |

| Acid Hydrolysis | 0.1 N to 1 N HCl | 70-80°C | 2 - 8 hours |

| Base Hydrolysis | 0.1 N to 1 N NaOH | 70-80°C | 2 - 8 hours |

| Neutral Hydrolysis | Purified Water | 70-80°C | 12 hours |

| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal Degradation | Dry Heat (Solid State) | 100°C | 24 hours |

| Photolytic Degradation | UV & Fluorescent Light | Ambient | As per ICH Q1B |

Detailed Experimental Workflows

-

To separate vials, add 1 mL of the Orlistat stock solution.[7]

-

To the acid hydrolysis vial, add 100 µL of 1 N HCl.[7]

-

To the base hydrolysis vial, add 100 µL of 1 N NaOH.[7]

-

Incubate both vials at 70°C for 2 hours.[7]

-

After incubation, cool the vials to room temperature.

-

Neutralize the acid-stressed sample with an equivalent amount of 1 N NaOH and the base-stressed sample with 1 N HCl.

-

Dilute the samples to the appropriate concentration for analysis.

Causality: The ester and β-lactone moieties in Orlistat are susceptible to hydrolysis under both acidic and basic conditions. Heating accelerates this degradation process.

-

To a vial containing 1 mL of the Orlistat stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours.

-

Dilute the sample to the appropriate concentration for analysis.

Causality: While Orlistat is relatively stable to oxidation, forced conditions using a strong oxidizing agent like H₂O₂ can induce degradation, helping to establish the specificity of the analytical method.

-

Spread a thin layer of Orlistat powder in a petri dish.

-

Place the petri dish in a hot air oven maintained at 100°C for 24 hours.

-

After exposure, dissolve a known amount of the stressed powder in a suitable solvent and dilute for analysis.

Causality: This tests the stability of Orlistat in the solid state at elevated temperatures, which is important for understanding its stability during manufacturing and storage.

-

Expose the Orlistat drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

-

After exposure, prepare solutions of the stressed and control samples for analysis.

Causality: Photodegradation studies are essential to determine if the drug substance needs to be protected from light during formulation, packaging, and storage.

Analytical Methodology: A Stability-Indicating Approach

The development of a robust, stability-indicating analytical method is paramount for the successful outcome of forced degradation studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common technique.

Recommended HPLC-UV Method

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Self-Validation: The suitability of this method is confirmed by its ability to resolve the Orlistat peak from all degradation product peaks and any peaks originating from the placebo or excipients. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent drug peak is free from any co-eluting impurities.

Mass Spectrometry for Peak Identification

For the identification and characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. By determining the mass-to-charge ratio (m/z) of the degradation products, their molecular weights can be determined, providing strong evidence for their proposed structures.

Data Interpretation and Reporting

A comprehensive report should include:

-

A summary of the stress conditions applied.

-

Chromatograms of the stressed samples, clearly showing the separation of Orlistat and its degradation products.

-

A table summarizing the percentage of degradation for each stress condition.

-

Peak purity data for the Orlistat peak in all stressed samples.

-

Proposed structures of the identified degradation products, supported by MS data.

-

A discussion of the degradation pathways of Orlistat.

Conclusion

This detailed application note provides a robust framework for conducting forced degradation studies of Orlistat. By following these protocols and understanding the scientific rationale behind each step, researchers can effectively assess the intrinsic stability of Orlistat, identify its degradation products, and develop validated, stability-indicating analytical methods. This is a critical step in the drug development process, ensuring the quality, safety, and efficacy of Orlistat-containing pharmaceutical products.

References

-

Waters Corporation. (n.d.). Method Development of Orlistat Forced Degradation Sample using MaxPeak™ Premier Columns and QDa™ Mass Detection. Retrieved from [Link]

-

Journal of Young Pharmacists. (2020). Stability Indicating Stress Degradation Study of Orlistat by UV Spectrophotometry Method. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

TechnoPhobia. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

-

PubMed. (2021). Anti-Atherogenic Effects of Orlistat on Obesity-Induced Vascular Oxidative Stress Rat Model. Retrieved from [Link]

-

IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

-

PubMed. (2022). Orlistat Mitigates Oxidative Stress-Linked Myocardial Damage via NF-κβ- and Caspase-Dependent Activities in Obese Rats. Retrieved from [Link]

-

ResearchGate. (2025). Long-term inhibition of intestinal lipase by orlistat improves release of gut hormones increasing satiety in obese women. Retrieved from [Link]

-

CORE. (n.d.). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Xenical, INN-Orlistat. Retrieved from [Link]

- Google Patents. (n.d.). Orlistat pharmaceutical formulations.

-

NCBI Bookshelf. (2024). Orlistat - StatPearls. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Development and validation of a new LC-MS/MS method for determination of orlistat in biological matrices using experimental design. Retrieved from [Link]

-

Association of Pharmacy Professionals. (2013). STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC. Retrieved from [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. orlistat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. waters.com [waters.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20100317642A1 - Pharmaceutical composition of orlistat - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Orlistat and its Open-Ring Epimer in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals encountering stability challenges with Orlistat, specifically focusing on the formation and behavior of its open-ring epimer in solution. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complex issues.

Introduction: The Challenge of Orlistat's Instability

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is widely used in the management of obesity.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure, which includes a reactive β-lactone ring. This structural feature, while crucial for its mechanism of action, is also the primary site of degradation, leading to the formation of an open-ring hydroxy acid. This degradation product can exist as multiple epimers, presenting a significant challenge in analytical characterization and formulation development. Understanding the dynamics of this instability is paramount for ensuring the quality, safety, and efficacy of Orlistat-containing products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for Orlistat in solution?

A1: The principal degradation pathway for Orlistat in solution is the hydrolysis of its β-lactone ring. This reaction can be catalyzed by acidic, basic, or neutral conditions, and is also influenced by temperature and the presence of certain solvents.[2] The hydrolysis results in the formation of a carboxylic acid and a secondary alcohol, collectively known as the "open-ring" form. This open-ring form is itself subject to further stereochemical changes, leading to the formation of various epimers.

Q2: My HPLC chromatogram shows a new, more polar peak appearing over time in my Orlistat solution. Could this be the open-ring epimer?